molecular formula C16H24N2O3Si B1521488 tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate CAS No. 1188996-58-8

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

Cat. No.: B1521488
CAS No.: 1188996-58-8
M. Wt: 320.46 g/mol
InChI Key: LKWDGCJFTLMBOF-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate” is a chemical compound with the empirical formula C16H24N2O3Si . It has a molecular weight of 320.46 . The compound is solid in form .


Molecular Structure Analysis

The compound contains a total of 47 bonds, including 23 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical and Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 320.46 . The compound’s empirical formula is C16H24N2O3Si .

Scientific Research Applications

Orthogonal Protection of Saccharide Polyols

Orthogonal protection strategies using silylation methods for saccharide polyols have been developed, allowing for regioselective installation of tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups. This approach facilitates the selective protection of secondary alcohols and the per-O-trimethylsilylation of saccharide polyols, offering an efficient and experimentally simple tool for accessing saccharide building blocks useful in organic synthesis (Traboni, Bedini, & Iadonisi, 2016).

Catalytic Applications in Aryl-Cl Activation and Hydrosilane Polymerization

The synthesis and application of group 10 metal aminopyridinato complexes demonstrate their utility in catalysis, specifically in aryl-Cl activation and hydrosilane polymerization. These complexes, featuring aminopyridine ligands, have been employed as Suzuki cross-coupling catalysts and in the polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), highlighting their role in facilitating diverse chemical transformations (Deeken et al., 2006).

Development of New Synthetic Strategies

Research has focused on the development of new synthetic strategies utilizing tert-butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate for the synthesis of N-substituted pyrrolidin-3-ylmethanamine. This process, starting from itaconic acid ester, represents a cost-efficient, simple, and environmentally friendly approach to synthesizing important drug intermediates, showcasing the compound's significance in drug development (Min, 2010).

Safety and Hazards

The compound is classified as an irritant . It has a hazard classification of Acute Tox. 4 Oral . The compound’s storage class code is 11, which corresponds to Combustible Solids .

Properties

IUPAC Name

tert-butyl N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3Si/c1-16(2,3)21-15(19)18-10-11-7-13-12(17-9-11)8-14(20-13)22(4,5)6/h7-9H,10H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWDGCJFTLMBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673647
Record name tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188996-58-8
Record name tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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